REACTION_SMILES
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[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:11][CH:12]([O:17][CH3:18])[C:13](=[O:16])[CH2:14][CH2:15]2)[cH:19][cH:20]1.[NH2:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[cH:29]1[cH:30][s:31][cH:32][cH:33]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:11][CH:12]([O:17][CH3:18])[CH:13]([NH2:21])[CH2:14][CH2:15]2)[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CN(CCCOc2ccc(F)cc2)CCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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COC1CN(CCCOc2ccc(F)cc2)CCC1N
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Type
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product
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Smiles
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COC1CN(CCCOc2ccc(F)cc2)CCC1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |